
D-64131
Overview
Description
D-64131 (CAS: 74588-78-6) is a synthetic 2-aroylindole derivative and orally active tubulin polymerization inhibitor, with an IC50 of 0.53 μM against tubulin assembly . Its molecular formula is C16H13NO2, and it competitively binds to the colchicine site of αβ-tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase .
Preparation Methods
The synthesis of D-64131 involves the formation of the indole core structure followed by the introduction of the aroyl group. The synthetic route typically starts with the preparation of 5-methoxy-1H-indole, which is then subjected to Friedel-Crafts acylation using phenylmethanone derivatives. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
D-64131 undergoes several types of chemical reactions, primarily involving its interaction with tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis of cancer cells .
Common reagents used in these reactions include colchicine for competitive binding studies and various solvents like dimethyl sulfoxide (DMSO) for dissolving the compound. The major products formed from these reactions are depolymerized tubulin and apoptotic cancer cells .
Scientific Research Applications
Antitumor Activity
D-64131 has been extensively studied for its antitumor properties, particularly its ability to inhibit tumor cell proliferation. The compound shows an inhibitory concentration (IC50) of approximately 74 nM against various cancer cell lines, indicating potent cytotoxic effects . This activity is attributed to its role as a tubulin polymerization inhibitor, which leads to mitotic arrest in cancer cells.
In Vitro Studies
In laboratory settings, this compound has been tested on various cancer cell lines, including HeLa cells. These studies reveal that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner. For example, research indicated that this compound significantly reduced the rate of microtubule polymerization during the elongation phase and decreased the overall amount of polymerized tubulin during the plateau phase .
In Vivo Studies
This compound has also been evaluated in animal models. In studies involving mice bearing human tumor xenografts, oral administration of this compound resulted in notable tumor regression without significant systemic toxicity. This suggests that the compound can be administered safely at therapeutic doses while maintaining efficacy against tumors .
Comparative Analysis of this compound with Other Tubulin Inhibitors
Compound | Mechanism of Action | IC50 (nM) | Efficacy Against MDR Tumors | Administration Route |
---|---|---|---|---|
This compound | Tubulin polymerization inhibitor | 74 | Yes | Oral |
Vincristine | Microtubule destabilizer | 10–100 | Limited | Intravenous |
Paclitaxel | Microtubule stabilizer | 10–20 | Limited | Intravenous |
D-24851 | Tubulin destabilizer | 50–200 | Yes | Oral |
Clinical Trials and Future Directions
Currently, this compound is in the discovery phase with ongoing research aimed at further elucidating its pharmacokinetic properties and therapeutic index. The compound's potential for oral administration and its effectiveness against resistant tumor types position it as a candidate for future clinical trials aimed at evaluating its safety and efficacy in humans .
Mechanism of Action
The primary mechanism of action of D-64131 involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By disrupting microtubule formation, this compound causes cell cycle arrest in the G2-M phase, leading to apoptosis of cancer cells .
The molecular targets of this compound include α- and β-tubulin heterodimers, which are the building blocks of microtubules. The compound’s ability to bind to these targets and inhibit their polymerization is the key to its antiproliferative effects .
Comparison with Similar Compounds
Structural Analogs: 2-Aroylindoles
D-64131 belongs to the 2-aroylindole class, discovered via high-throughput screening of synthetic derivatives . Key analogs include:
- D-24851 (Indol-3-yl-glyoxylamide): Also inhibits tubulin polymerization but shows lower oral bioavailability compared to this compound. It is in clinical trials for solid tumors .
- D-68144 : A structural variant with enhanced solubility but reduced potency (IC50 > 1 μM) .
Colchicine-Site Inhibitors
Compounds targeting the colchicine-binding site exhibit varied efficacy and pharmacokinetic profiles:
- Podophyllotoxin : A natural lignan with high tubulin affinity (IC50 ~0.1 μM) but poor oral bioavailability and toxicity limitations .
- Lexibulin : Synthetic inhibitor with lower potency (IC50 ~1.2 μM) and selectivity for β-tubulin isotypes, showing minimal activity against CeTb tubulin .
- Combretastatin A-4 : Potent inhibitor (IC50 ~0.01 μM) but lacks oral activity and faces resistance in MDR models .
Vinca Alkaloids and Taxanes
- Vinorelbine Ditartrate (Vinca alkaloid): Inhibits microtubule assembly by binding to the vinca domain (IC50 ~0.8 μM). Unlike this compound, it is administered intravenously and ineffective against MDR cancers .
- Paclitaxel (Taxane): Stabilizes microtubules, causing mitotic arrest. Limited by neurotoxicity and P-glycoprotein-mediated resistance .
Research Findings and Differentiation
In Vitro and In Vivo Efficacy
Key Advantages of this compound
- Oral Administration : Unlike most tubulin inhibitors, this compound is orally bioavailable, enhancing clinical utility .
- Overcoming Resistance : Retains cytotoxicity in P-glycoprotein-overexpressing cells, a critical advantage over taxanes and vinca alkaloids .
- Dual Antitumor Mechanisms : Combines antimitotic and antiangiogenic effects, broadening therapeutic scope .
Biological Activity
D-64131, a compound with the CAS number 74588-78-6, is recognized for its significant biological activity, particularly in the context of cancer treatment. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells. This article provides a detailed overview of this compound's biological activity, including its effects on tumor cell proliferation, in vivo studies, and potential therapeutic applications.
This compound acts as a novel inhibitor of tubulin polymerization , competing with colchicine for binding to the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated cytotoxic effects across various cancer cell lines.
In Vitro Studies
In vitro studies have shown that this compound exhibits substantial cytotoxicity against tumor cells:
- IC50 Values : The mean IC50 for this compound was reported at approximately 62 nM across 12 out of 14 different tumor types tested. Specifically, it exhibited an IC50 of 74 nM in certain assays .
Tumor Type | IC50 (nM) |
---|---|
Human promyelocytic leukemia (HL-60) | 62 |
Small-cell lung cancer (SCLC) | 74 |
In Vivo Studies
Animal studies further elucidate the effectiveness of this compound:
- Oral Administration : In vivo experiments demonstrated that this compound effectively inhibits tumor growth when administered orally at doses up to 400 mg/kg . Notably, no systemic toxicity was observed at this dosage level .
- Xenograft Models : In xenograft experiments utilizing human amelanotic melanoma (MEXF 989), treatment with this compound resulted in a significant growth delay of 23.4 days compared to control groups .
Case Studies and Research Findings
Research findings indicate that this compound has considerable therapeutic potential:
- Cancer Treatment Potential : Various studies highlight this compound's ability to inhibit tumor growth and its potential as a replacement for or supplement to existing tubulin-targeting therapies derived from natural sources .
- Comparative Analysis with Other Tubulin Inhibitors : In comparison to other known tubulin inhibitors, this compound has shown competitive binding properties similar to those of compounds like ENMD-1198, which also induces G2/M cell cycle arrest and affects endothelial cell behavior .
Summary of Findings
This compound stands out as a promising candidate for cancer therapy due to its potent anti-tumor activity and favorable safety profile. The following table summarizes key research findings related to its biological activity:
Study Aspect | Findings |
---|---|
Mechanism | Inhibits tubulin polymerization |
In Vitro IC50 | 62 - 74 nM |
In Vivo Efficacy | Growth delay of 23.4 days at 400 mg/kg |
Toxicity | No systemic toxicity observed |
Q & A
Basic Research Questions
Q. What is the primary mechanism of D-64131 in disrupting microtubule dynamics, and how is this experimentally validated?
this compound inhibits tubulin polymerization by binding to the colchicine site, destabilizing microtubule assembly without significantly affecting tubulin’s GTPase activity . To validate this, researchers use fluorescence-based tubulin polymerization assays (e.g., measuring turbidity changes at 340 nm) and comparative studies with vinca alkaloids or taxanes. Cell-based validation includes immunofluorescence microscopy to observe mitotic arrest in cancer cell lines (e.g., MEXF 989 melanoma models) .
Q. What experimental parameters are critical for assessing this compound’s cytotoxicity in vitro?
Key parameters include:
- Cell line selection : Use tubulin-dependent proliferative models (e.g., human amelanoic melanoma, breast cancer lines) .
- Dose optimization : IC50 determination via MTT assays, typically in the nanomolar to low micromolar range (e.g., IC50 = 74 nM in vitro) .
- Controls : Compare with standard mitotic inhibitors (e.g., nocodazole) to contextualize potency .
- Time-course analysis : Monitor mitotic arrest at 12–24 hours post-treatment .
Q. How should researchers validate the purity and structural integrity of this compound in experimental setups?
- Analytical chromatography : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
- Mass spectrometry : Confirm molecular weight (FW = 251.28 g/mol) via ESI-MS .
- Solubility testing : Verify stock solutions in DMSO (up to 100 mM) to avoid precipitation in cell culture media .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across cancer models be systematically addressed?
Contradictions often arise from tumor microenvironment heterogeneity or pharmacokinetic variability. Mitigation strategies include:
- Pharmacodynamic profiling : Measure intratumoral drug concentrations via LC-MS in xenograft models .
- Proteomic analysis : Identify resistance markers (e.g., ABC transporters) using mass spectrometry of treated cell lysates .
- Species-specific assays : Compare human vs. murine metabolic stability using liver microsomes .
Q. What methodologies are optimal for studying this compound’s synergy with DNA-damaging agents or immunotherapies?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
- In vivo co-administration : Test oral this compound (e.g., 400 mg/kg) with cisplatin in xenografts, monitoring tumor growth delay and toxicity .
- Immune profiling : Flow cytometry of tumor-infiltrating lymphocytes (TILs) to assess checkpoint inhibitor synergy .
Q. How can researchers resolve discrepancies in this compound’s effects on tubulin GTPase activity?
While this compound does not alter GTP hydrolysis in purified tubulin assays , conflicting cellular data may stem from indirect effects (e.g., ROS generation). To clarify:
- Biochemical assays : Measure GTPase activity in cell-free systems using malachite green phosphate detection .
- Live-cell imaging : Track microtubule dynamics in GFP-tagged tubulin cell lines post-treatment .
Q. What advanced models can elucidate this compound’s impact on non-mitotic cellular processes (e.g., intracellular transport)?
- Neuronal models : Differentiated SH-SY5Y cells to study axonal transport defects via kymograph analysis .
- Microfluidic devices : Simulate shear stress in endothelial cells to assess vascular disruption .
Q. Methodological and Reporting Standards
Q. How should researchers report this compound’s in vivo pharmacokinetic data to ensure reproducibility?
Include:
- Dosing regimen : Route (oral/p.o.), frequency, and formulation (e.g., suspension in 0.5% methylcellulose) .
- Bioavailability metrics : AUC, Cmax, and half-life in plasma/tumor homogenates .
- Toxicity thresholds : Body weight changes, hematological parameters, and histopathology in control vs. treated cohorts .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity?
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
Record name | D-64131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74588-78-6 | |
Record name | D-64131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.